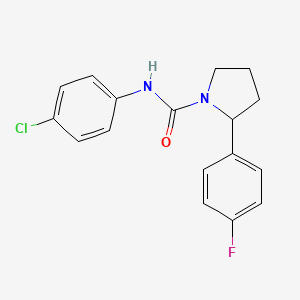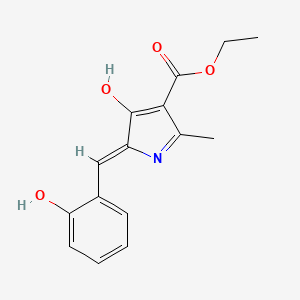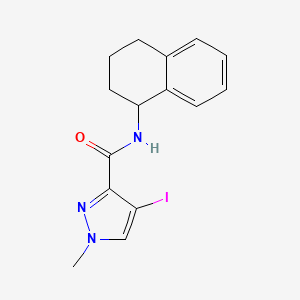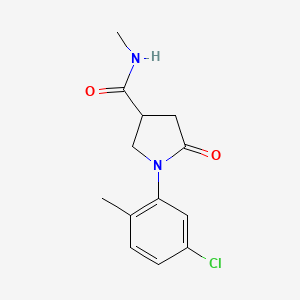
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPCA, is a chemical compound that belongs to the pyrrolidine family. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
CPCA binds to the DAT protein and prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and behavioral effects. CPCA has also been found to be a partial agonist of the sigma-1 receptor, which is involved in various cellular processes, including neuronal signaling and protein synthesis.
Biochemical and Physiological Effects:
CPCA has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, suggesting a potential role in the treatment of movement disorders such as Parkinson's disease. CPCA has also been found to have anxiolytic and antidepressant-like effects in animal models, indicating potential applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
CPCA has several advantages for lab experiments. It is a highly selective inhibitor of the DAT protein, making it a useful tool for studying the role of dopamine in various physiological and behavioral processes. CPCA is also relatively easy to synthesize and purify, making it accessible to researchers. However, CPCA has some limitations in lab experiments. It has low water solubility, which can limit its use in certain experiments. Additionally, CPCA has been found to be toxic at high doses, which can limit its use in animal studies.
未来方向
There are several future directions for the study of CPCA. One potential direction is to investigate its potential applications in the treatment of movement disorders such as Parkinson's disease. Another direction is to explore its anxiolytic and antidepressant-like effects and its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to understand the mechanism of action of CPCA and its interactions with other neurotransmitter systems. Finally, the development of more water-soluble derivatives of CPCA could expand its use in various experimental settings.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of the DAT protein and has been found to have various biochemical and physiological effects. CPCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPCA, including its potential use in the treatment of movement disorders and anxiety and depression, and the development of more water-soluble derivatives.
合成方法
The synthesis of CPCA involves the reaction of 4-chlorobenzoyl chloride and 4-fluorobenzylamine in the presence of pyrrolidine and triethylamine. The resulting product is then purified through recrystallization to obtain CPCA in its pure form. The yield of the synthesis process is typically around 60%.
科学研究应用
CPCA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. CPCA has also been shown to inhibit the uptake of other monoamine neurotransmitters such as norepinephrine and serotonin.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-5-9-15(10-6-13)20-17(22)21-11-1-2-16(21)12-3-7-14(19)8-4-12/h3-10,16H,1-2,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMKPXQAJDHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)
![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)


![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)

![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)

![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)